Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H25N3O3S and a molecular weight of 363.48 g/mol This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylformamido group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylformamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the functional groups attached.
Phenylformamido derivatives: Compounds with similar phenylformamido groups but different core structures.
Uniqueness
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl group, and a phenylformamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(benzoylcarbamothioylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)21-11-9-14(10-12-21)19-16(25)20-15(22)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,19,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBMKOKLNMDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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